Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate
Description
Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat is a complex organic compound with the molecular formula C27H27ClO6S and a molecular weight of 515.024 g/mol This compound is notable for its unique structure, which includes a benzyloxyphenylsulfanyl group and a methoxy-malonate moiety
Properties
CAS No. |
1023648-23-8 |
|---|---|
Molecular Formula |
C27H27ClO6S |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
dimethyl 2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]-2-methoxypropanedioate |
InChI |
InChI=1S/C27H27ClO6S/c1-31-25(29)27(33-3,26(30)32-2)15-14-20-12-13-23(17-24(20)28)35-22-11-7-10-21(16-22)34-18-19-8-5-4-6-9-19/h4-13,16-17H,14-15,18H2,1-3H3 |
InChI Key |
UUMIZYJUOJSAHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl)(C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenylsulfanyl group may play a crucial role in binding to these targets, while the methoxy-malonate moiety may influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-{2-[4-(3-methoxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat
- Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-bromophenyl]-ethyl}-2-methoxy-malonat
Uniqueness
Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Dimethyl 2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethylpropanedioate, with the CAS number 1023648-23-8, is a complex organic compound characterized by its molecular formula and a molecular weight of approximately 515.0 g/mol. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound includes several functional groups that contribute to its biological activity:
- Benzyloxy Group : Known for enhancing lipophilicity, which may improve membrane permeability.
- Chlorophenyl and Sulfanyl Groups : These groups can influence the compound's interaction with biological targets, potentially affecting its pharmacological profile.
- Methoxy and Propanedioate Moieties : These functional groups are often associated with various biological activities, including enzyme inhibition.
The biological activity of Dimethyl 2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethylpropanedioate is hypothesized to involve interactions with specific enzymes or receptors. The presence of the benzyloxyphenylsulfanyl group is critical for binding to these targets, while the methoxy-malonate moiety may enhance the compound's stability and reactivity.
Enzyme Inhibition Studies
Research indicates that compounds similar to Dimethyl 2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethylpropanedioate may exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. For instance, a related compound demonstrated potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, suggesting that structural modifications can lead to enhanced biological efficacy against neurodegenerative diseases like Parkinson's disease .
Case Studies and Research Findings
- Neuroprotective Effects : A study on similar compounds revealed significant neuroprotective effects alongside anti-inflammatory properties, indicating potential applications in treating neurodegenerative disorders .
- Structure-Activity Relationship (SAR) : The SAR analysis of related compounds highlighted that modifications in the benzyloxy ring position significantly affect MAO-A/B inhibition efficacy. This suggests that further structural optimization of Dimethyl 2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethylpropanedioate could enhance its therapeutic potential .
Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| Dimethyl 2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethylpropanedioate | 1023648-23-8 | C27H27ClO6S | Potential MAO-B inhibitor |
| Related Compound 1 | N/A | C26H26ClO5S | Potent neuroprotective effects |
| Related Compound 2 | N/A | C25H25ClO5S | Moderate MAO-B inhibitory activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
